molecular formula C25H23N3O5 B1337304 Fmoc-Aph(Cbm)-OH CAS No. 324017-23-4

Fmoc-Aph(Cbm)-OH

Cat. No. B1337304
M. Wt: 445.5 g/mol
InChI Key: HFPDOFBZCSQAEJ-QFIPXVFZSA-N
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Description

Fmoc-Aph(Cbm)-OH, also known as N-(fluorenylmethoxycarbonyl)-4-ureido-L-phenylalanine, is an organic compound with the molecular formula C25H23N3O5 . It is a type of amino acid protecting group, often used in peptide synthesis and solid-phase synthesis .


Synthesis Analysis

The synthesis of Fmoc-Aph(Cbm)-OH is complex and usually involves multiple steps and synthesis . A common synthesis method involves the reaction of 2-phenylmethyl oxirane (Fmoc-Cbm-OH) with D-phenylalanine (D-Aph-OH) to produce fluorenylmethoxycarbonyl-D-phenylalanine (Fmoc-D-Aph-OH). This is then transformed into its amide form (Fmoc-D-Aph(Cbm)-OH) through an aminocarbonylation reaction .


Molecular Structure Analysis

The molecular structure of Fmoc-Aph(Cbm)-OH includes a total of 59 bonds. There are 36 non-H bonds, 21 multiple bonds, 8 rotatable bonds, 3 double bonds, 18 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 urea (-thio) derivative .


Chemical Reactions Analysis

As an amino acid protecting group, Fmoc-Aph(Cbm)-OH plays a crucial role in peptide synthesis and solid-phase synthesis. It prevents the amino acid from undergoing nonspecific reactions during the synthesis process, thereby protecting the target amino acid .


Physical And Chemical Properties Analysis

Fmoc-Aph(Cbm)-OH has a molecular weight of 445.5 g/mol . It has a computed XLogP3-AA value of 3.2, indicating its lipophilicity . It has 4 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has 8 rotatable bonds, contributing to its flexibility . Its exact mass and monoisotopic mass are both 445.16377084 g/mol . The topological polar surface area is 131 Ų .

Scientific Research Applications

Solid-Phase Synthesis of Peptides

Fmoc-Aph(Cbm)-OH, with its protective Fmoc group, is instrumental in the solid-phase synthesis of peptides. Šebesta and Seebach (2003) delineated the preparation of N-Fmoc-protected β2-homoamino acids for synthesizing β-peptides via solid-phase methods. Their research demonstrated a method suitable for large-scale preparation of Fmoc-β2hXaa-OH, integral for the solid-phase synthesis of β-peptides. These Fmoc-amino acids and their precursors were comprehensively characterized, laying a foundation for the use of Fmoc-protected amino acids in peptide synthesis (Šebesta & Seebach, 2003).

Development of Protected Amino Acid Oligomers

Fmoc-Aph(Cbm)-OH is also essential in the development of protected amino acid oligomers. Ishibashi and Kitamura (2009) advanced the solid-phase synthesis of a protected form of a new type of unnatural peptide alpha-amino phosphonic acid oligomer (APO) using Fmoc-(GlyP(OBn))(6)-OH/DIEA. This work underscores the versatility of Fmoc-protected amino acids in creating novel oligomers, expanding the horizons of synthetic peptide chemistry (Ishibashi & Kitamura, 2009).

Advancements in Nanotechnology for Biomedical Applications

Fmoc-Aph(Cbm)-OH plays a pivotal role in the burgeoning field of peptide- and amino-acid-based nanotechnology, especially for biomedical applications. Schnaider et al. (2019) discussed the utilization of fluorenylmethyloxycarbonyl (Fmoc)-decorated self-assembling building blocks for antibacterial and anti-inflammatory purposes. The study highlighted the antibacterial capabilities of the nanoassemblies formed by Fmoc-pentafluoro-l-phenylalanine-OH and their integration within resin-based composites, underscoring the potential of Fmoc-protected amino acids in developing advanced biomedical materials (Schnaider et al., 2019).

Future Directions

Fmoc-Aph(Cbm)-OH is a versatile building block and a useful scaffold for the synthesis of complex compounds. It can be used as a reagent in research chemical and specialty chemical reactions, and it has been shown to be an intermediate for the synthesis of other molecules .

properties

IUPAC Name

(2S)-3-[4-(carbamoylamino)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O5/c26-24(31)27-16-11-9-15(10-12-16)13-22(23(29)30)28-25(32)33-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,28,32)(H,29,30)(H3,26,27,31)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPDOFBZCSQAEJ-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)NC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)NC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001139856
Record name 4-[(Aminocarbonyl)amino]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001139856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Aph(Cbm)-OH

CAS RN

324017-23-4
Record name 4-[(Aminocarbonyl)amino]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=324017-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(Aminocarbonyl)amino]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001139856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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